

Comprehensive Technical Guide: Methylenediurea Degradation by *Ochrobactrum anthropi*

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Compound Focus: Methylenediurea

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Introduction to *Ochrobactrum anthropi* and Its Biodegradation Potential

Ochrobactrum anthropi is a remarkable Gram-negative, aerobic, non-fermentative bacterium that exhibits extraordinary metabolic versatility beyond its clinical significance as an opportunistic pathogen [1] [2]. Originally classified in the genus *Brucella*, this motile, oxidase-positive bacterium has been reclassified as *Ochrobactrum anthropi* despite some ongoing taxonomic discussions [3]. While it can cause infections in immunocompromised humans, particularly through contaminated medical devices [1] [4] [5], its environmental distribution and biodegradation capabilities have attracted significant scientific interest for bioremediation applications.

This bacterium has demonstrated exceptional capacity to degrade various recalcitrant environmental pollutants, including **phthalate esters** used as plasticizers [6], **pyrethroid insecticides** [7], and notably, **urea-formaldehyde condensation products** known as ureaform [8]. The isolate *Ochrobactrum anthropi* UF4 specifically degrades **methylenediurea** and related ureaform compounds, which are slow-release nitrogen fertilizers that can persist in agricultural environments [8]. This degradation capability is mediated by a specific inducible enzyme system that enables the bacterium to utilize these compounds as nutrient sources.

Methylenediurea Degradation Enzyme System

Enzyme Identification and Characterization

The key enzyme responsible for **methylenediurea** degradation in *O. anthropi* strain UF4 has been identified as **methylenediurea amidinohydrolase**, also classified as **methylenediurea deiminase** [8]. This inducible enzyme catalyzes the hydrolysis of urea-formaldehyde condensation products of varying molecular sizes, including **methylenediurea**, dimethylenetriurea, and trimethylenetetraurea.

Molecular Properties:

- **Native Molecular Mass:** 140 ± 25 kDa as determined by size exclusion chromatography [8]
- **Subunit Structure:** Composed of identical subunits of 38 ± 5 kDa, indicating a **tetrameric quaternary structure** [8]
- **Induction Profile:** Enzyme synthesis is specifically induced during bacterial growth in the presence of ureaform substrates [8]
- **Regulation:** No complete repression of enzyme synthesis observed in the presence of ammonium, suggesting unique regulatory mechanisms [8]

Catalytic Activity and Reaction Products

The **methylenediurea** deiminase exhibits broad substrate specificity, hydrolyzing various urea-formaldehyde condensation products with the following stoichiometries:

Table: Substrate Specificity and Reaction Stoichiometry of **Methylenediurea** Deiminase

Substrate	Ammonium	Formaldehyde	Urea	Other Products
Methylenediurea	2 mol	1 mol	1 mol	-
Dimethylenetriurea	4 mol	2 mol	1 mol	-
Trimethylenetetraurea	6 mol	3 mol	1 mol	-
Ureidoglycolate	-	-	1 mol	Glyoxylate (1 mol)

Substrate	Ammonium	Formaldehyde	Urea	Other Products
Allantoate	1 mol	-	1 mol	Glyoxylate (1 mol)

The enzyme also demonstrates activity toward other substrates including **ureidoglycolate** and **allantoate**, indicating potential involvement in broader nitrogen metabolic pathways [8]. For ureidoglycolate, the hydrolysis yields glyoxylate and urea, while allantoate degradation produces glyoxylate, urea, and ammonium [8].

Experimental Protocols for Methylenediurea Degradation Studies

Bacterial Strain Isolation and Cultivation

Isolation Protocol:

- **Sample Collection:** Collect soil samples from agricultural areas with history of urea-formaldehyde fertilizer application [8]
- **Enrichment Culture:** Inoculate samples into mineral salt medium supplemented with 500 mg/L ureaform as sole carbon and nitrogen source [8]
- **Selection and Purification:** Isolate individual colonies capable of growth on ureaform-containing inorganic salt agar plates [8]
- **Strain Identification:** Confirm identity through biochemical tests and 16S rDNA sequencing [8] [6]

Growth Medium Composition:

- **Mineral Salt Base:** Adapt from protocols used for phthalate degradation studies [6]
- **Carbon/Nitrogen Source:** 200-500 mg/L ureaform compounds [8]
- **Optimal Conditions:** pH 6.0, temperature 30°C (based on related *O. anthropi* degradation studies) [6]

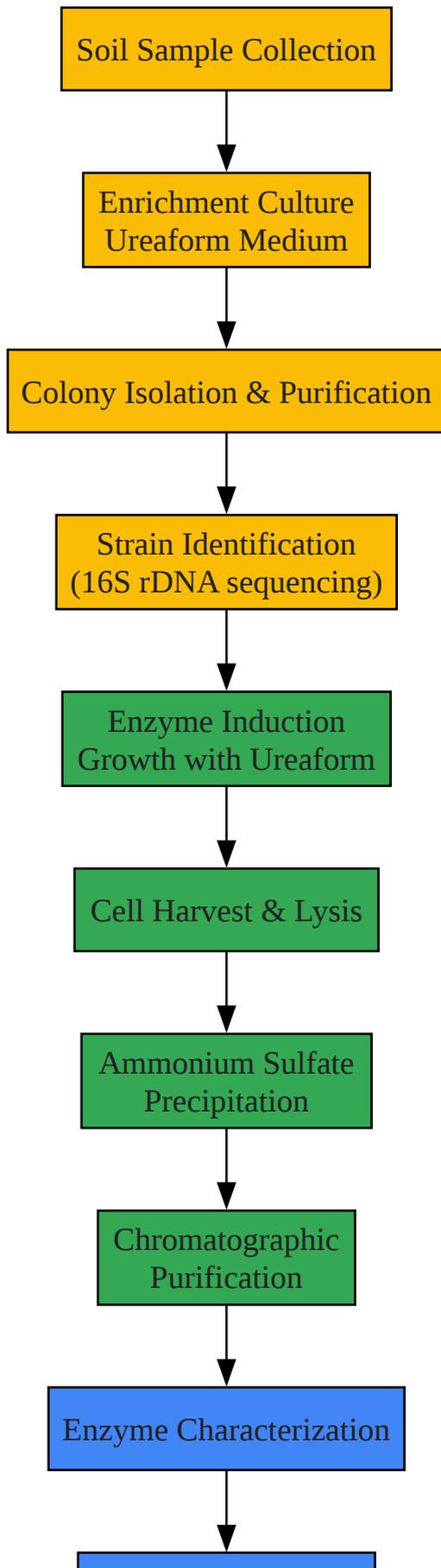
Enzyme Purification and Characterization

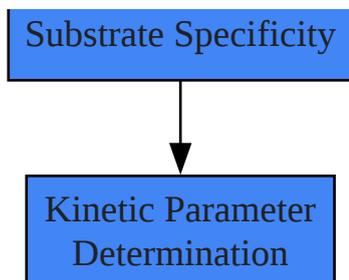
Purification Workflow:

- **Cell Harvesting:** Collect bacterial cells during late logarithmic growth phase by centrifugation [8]
- **Cell Disruption:** Use ultrasonic treatment or French press for cell lysis [8]
- **Ammonium Sulfate Precipitation:** Initial fractionation at 40-80% saturation [8]
- **Chromatographic Steps:**
 - Size exclusion chromatography (molecular mass determination) [8]
 - Ion-exchange chromatography for further purification
 - Affinity chromatography if specific ligands available

Enzyme Assay Conditions:

- **Substrate: Methylenediurea** at 0.1-10 mM concentration range [8]
- **Reaction Buffer:** Appropriate pH buffer based on enzyme optimum
- **Detection Methods:** HPLC for substrate depletion and product formation [8] [6]
- **Product Analysis:** Quantify ammonium, formaldehyde, and urea production [8]





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Experimental workflow for isolation of ureaform-degrading bacteria and enzyme characterization

Analytical Methods for Degradation Monitoring

High-Performance Liquid Chromatography (HPLC) Conditions (adapted from phthalate degradation protocols) [6]:

- **Column:** Reverse-phase C18 column (250 × 4.6 mm, 5 μm)
- **Mobile Phase:** Acetonitrile/water gradient (40:60 to 90:10 v/v over 20 min)
- **Flow Rate:** 1.0 mL/min
- **Detection:** UV detector at 235 nm
- **Sample Preparation:** Filter through 0.22 μm membrane before injection

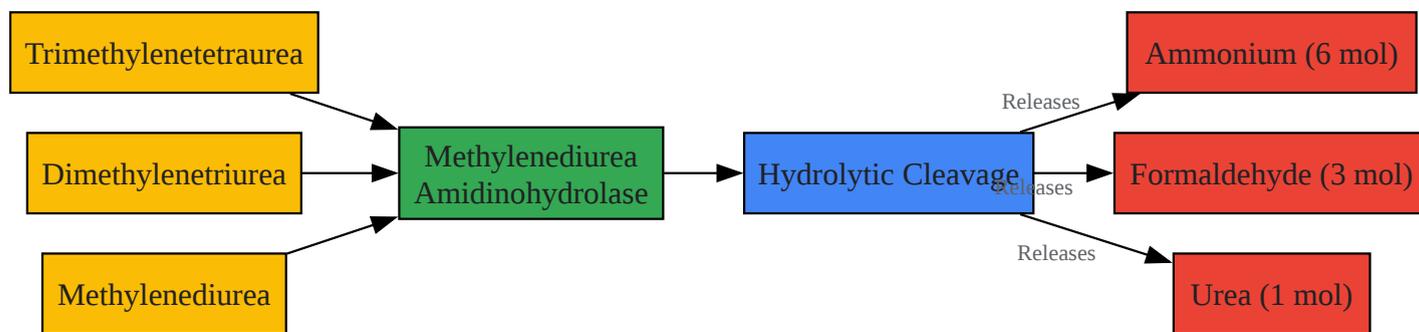
Metabolite Quantification:

- **Ammonium:** Spectrophotometric methods (e.g., Nessler's reagent) [8]
- **Formaldehyde:** Acetylacetone method or HPLC detection [8]
- **Urea:** Diacetyl monoxime method or enzymatic assays [8]

Degradation Pathway and Metabolic Engineering

Proposed Degradation Pathway

The enzymatic degradation of **methylenediurea** and related ureaform compounds follows a hydrolytic pathway:



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Proposed enzymatic degradation pathway for ureaform condensation products

The degradation proceeds through **stepwise hydrolytic cleavage** of the condensation products, releasing ammonium, formaldehyde, and urea in stoichiometric proportions relative to the polymer size [8]. The urea can be further metabolized through urease activity, while formaldehyde may be assimilated through various metabolic pathways or potentially detoxified via formaldehyde dehydrogenase.

Genetic Regulation and Induction

The **methylenediurea** deiminase system demonstrates several notable regulatory characteristics:

- **Specific Induction:** Enzyme synthesis is specifically induced by ureaform presence in growth medium [8]
- **Ammonium Insensitivity:** Unlike many nitrogen metabolic enzymes, no complete repression by ammonium [8]
- **Potential Genetic Organization:** Genes likely organized in operon structure with regulatory elements

Comparative Biodegradation Capabilities of *Ochrobactrum anthropi*

O. anthropi demonstrates remarkable metabolic versatility in degrading various environmental contaminants beyond ureaform compounds:

Table: Comparative Biodegradation Capabilities of Ochrobactrum anthropi Strains

Strain	Target Pollutant	Degradation Efficiency	Key Enzyme	Optimal Conditions
UF4 [8]	Ureaform condensation products	High (specific activity)	Methylenediurea amidinohydrolase	Induced by ureaform
L1-W [6]	Di-2-ethylhexyl phthalate (DEHP)	98.7% (200 mg/L in 72 h)	Phthalate esterases	pH 6.0, 30°C, 10 g/L NaCl
YZ-1 [7]	Pyrethroid insecticides	Broad spectrum degradation	Pyrethroid-hydrolyzing esterase (PytY)	pH 7.5, 35°C
Unspecified [8]	Ureidoglycolate, Allantoate	Significant activity	Methylenediurea deiminase	-

Optimization Strategies for Enhanced Degradation

Based on related degradation studies with *O. anthropi* strains, several optimization strategies can be applied to enhance **methylenediurea** degradation:

Physical-Chemical Parameters:

- **Temperature:** Optimize at 30-35°C range [6] [7]
- **pH:** Maintain at slightly acidic to neutral conditions (pH 6.0-7.5) [6] [7]
- **Salinity:** Some strains show halotolerance up to 100 g/L NaCl [6]

Nutritional Optimization:

- **Carbon/Nitrogen Balance:** Optimize ureaform concentration (200-400 mg/L based on analogous studies) [6]
- **Trace Elements:** Ensure adequate micronutrients for enzyme cofactors
- **Oxygenation:** Maintain aerobic conditions for optimal growth [1] [2]

Research Applications and Future Directions

Potential Bioremediation Applications

The **methylenediurea** degradation capability of *O. anthropi* has significant potential for several environmental applications:

Agricultural Remediation:

- **Soil Bioremediation:** Cleanup of ureaform accumulation in agricultural soils
- **Groundwater Protection:** Prevent leaching of persistent ureaform compounds
- **Sustainable Agriculture:** Development of enhanced bioremediation strategies for fertilizer-impacted sites

Industrial Applications:

- **Wastewater Treatment:** Treatment of industrial effluents containing urea-formaldehyde residues
- **Biotechnological Development:** Potential for enzyme immobilization and bioreactor applications

Future Research Priorities

Several research directions warrant further investigation:

- **Genetic Characterization:** Cloning and sequencing of the **methylenediurea** deiminase gene(s)
- **Protein Engineering:** Enzyme modification for enhanced stability and activity
- **Pathway Elucidation:** Complete mapping of degradation pathways and regulatory mechanisms
- **Field Applications:** Development of effective bioremediation formulations for field use
- **Comparative Genomics:** Understanding the evolution of degradation capabilities in *Ochrobactrum* species

Conclusion

Ochrobactrum anthropi strain UF4 represents a valuable microbial resource for addressing environmental contamination by urea-formaldehyde condensation products. The **methylenediurea** amidinohydrolase enzyme demonstrates specific induction and significant catalytic activity against various ureaform compounds, with potential applications in agricultural and environmental biotechnology. Further research into the genetic basis, regulation, and application of this degradation system promises to enhance our ability to remediate ureaform-contaminated environments effectively.

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